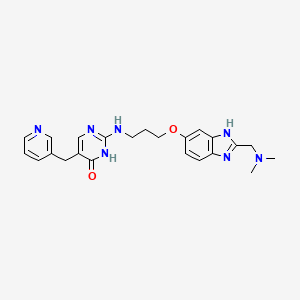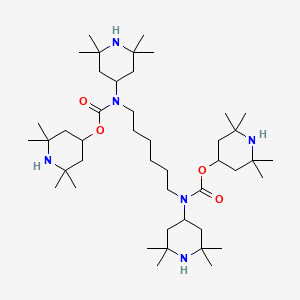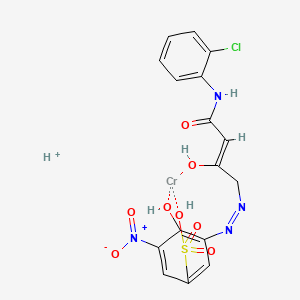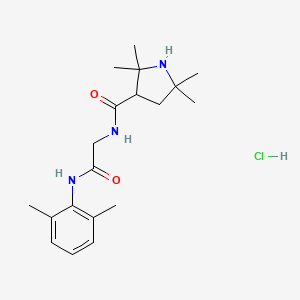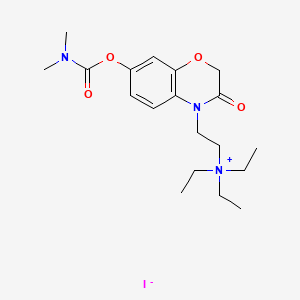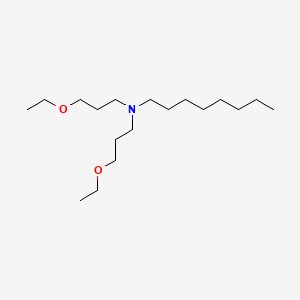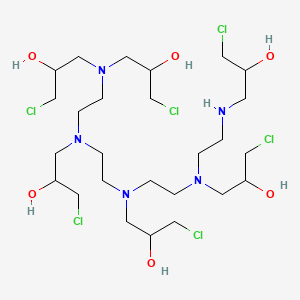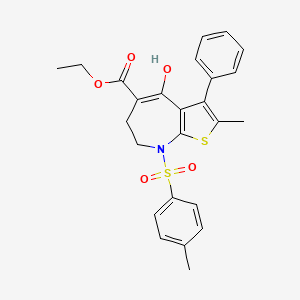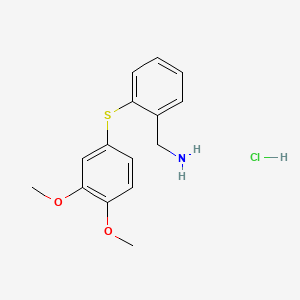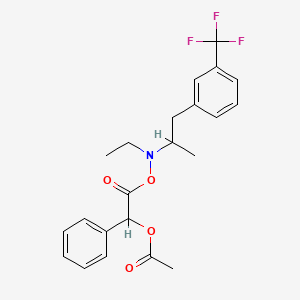
Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) is a complex organic compound with a unique structure that includes a benzenemethanol core, an ethyl group, a trifluoromethyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) typically involves multiple steps. One common method includes the reaction of benzenemethanol with ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amine in the presence of a suitable catalyst. The resulting intermediate is then reacted with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium or platinum may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: The benzenemethanol core can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler alcohols or amines.
Scientific Research Applications
Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-methyl-: A simpler analog with a methyl group instead of the ethyl and trifluoromethyl groups.
Benzenemethanol, alpha-ethyl-: Contains an ethyl group but lacks the trifluoromethyl group.
Benzenemethanol, alpha-((methylamino)ethyl)-: Similar structure but with a methylamino group.
Uniqueness
The presence of the trifluoromethyl group in Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) imparts unique properties such as increased lipophilicity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
94593-40-5 |
|---|---|
Molecular Formula |
C22H24F3NO4 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-acetyloxy-2-phenylacetate |
InChI |
InChI=1S/C22H24F3NO4/c1-4-26(15(2)13-17-9-8-12-19(14-17)22(23,24)25)30-21(28)20(29-16(3)27)18-10-6-5-7-11-18/h5-12,14-15,20H,4,13H2,1-3H3 |
InChI Key |
FLOXHYFIEMMMFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C(C2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


